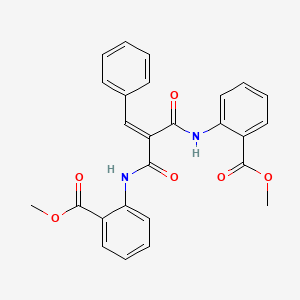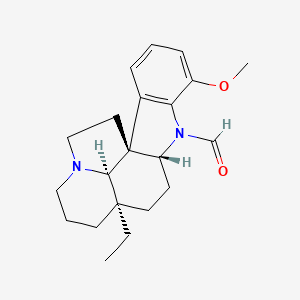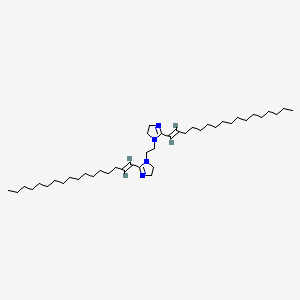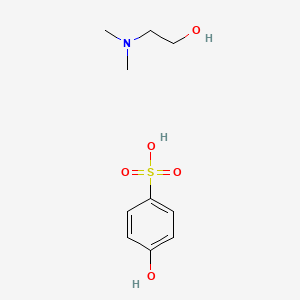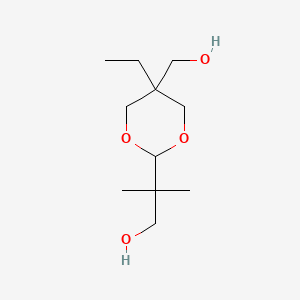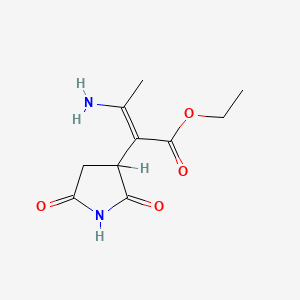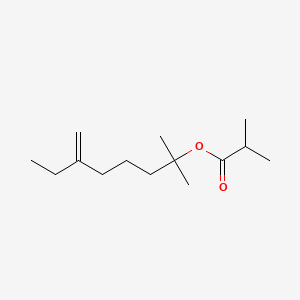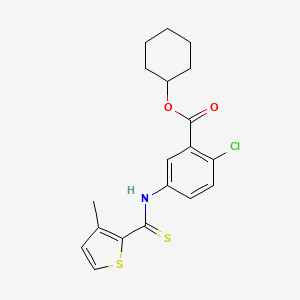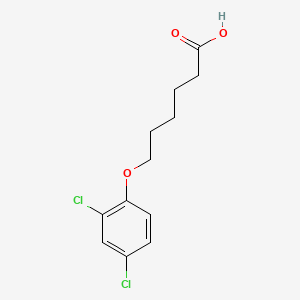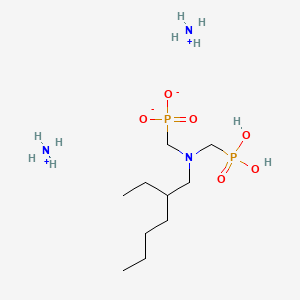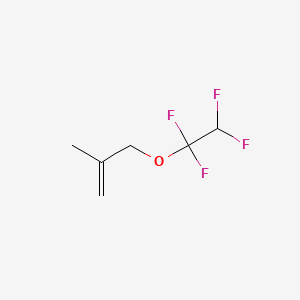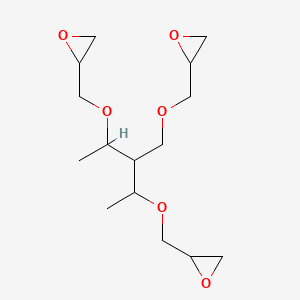
1,3-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that combines elements of benzenediamine and purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzenediamine derivative, followed by the introduction of the purine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the purine ring or the benzenediamine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3-Benzenediamine derivatives: These compounds share the benzenediamine core but differ in their substituents.
Purine derivatives: Compounds with similar purine structures but different functional groups.
Uniqueness
1,3-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is unique due to its combination of benzenediamine and purine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
125802-61-1 |
|---|---|
分子式 |
C20H19ClN6 |
分子量 |
378.9 g/mol |
IUPAC名 |
1-N-(9-benzyl-2-chloropurin-6-yl)-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-26(2)16-10-6-9-15(11-16)23-18-17-19(25-20(21)24-18)27(13-22-17)12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,23,24,25) |
InChIキー |
GNTJUPAVKZAMQX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


